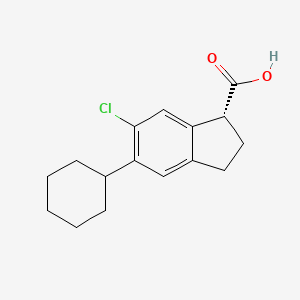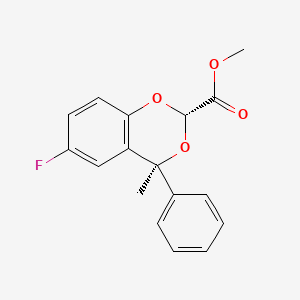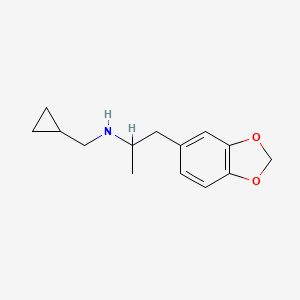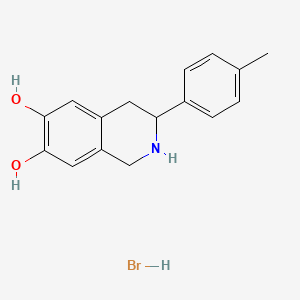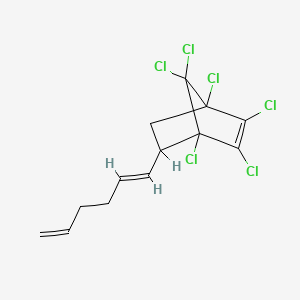
Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(221)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)-, (1R,4S,5R)-rel- is a complex organic compound characterized by its bicyclic structure and multiple chlorine substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)- typically involves multiple steps, including the formation of the bicyclic core and subsequent chlorination. Common synthetic routes may include Diels-Alder reactions followed by selective chlorination under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or other oxygenated derivatives.
Reduction: Reaction with reducing agents to remove chlorine atoms or reduce double bonds.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce dechlorinated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity or as probes for studying biochemical pathways.
Medicine
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways or cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo(2.2.1)heptane derivatives
- Hexachlorocyclopentadiene derivatives
- Other chlorinated bicyclic compounds
Uniqueness
The uniqueness of Bicyclo(2.2.1)hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(1,5-hexadienyl)- lies in its specific structure and the presence of multiple chlorine atoms, which can impart unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
28861-48-5 |
|---|---|
Molekularformel |
C13H12Cl6 |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1,2,3,4,7,7-hexachloro-5-[(1E)-hexa-1,5-dienyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H12Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h2,5-6,8H,1,3-4,7H2/b6-5+ |
InChI-Schlüssel |
VINJGHUDBZQHQX-AATRIKPKSA-N |
Isomerische SMILES |
C=CCC/C=C/C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C=CCCC=CC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


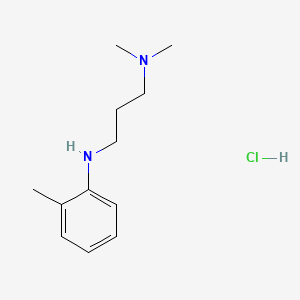
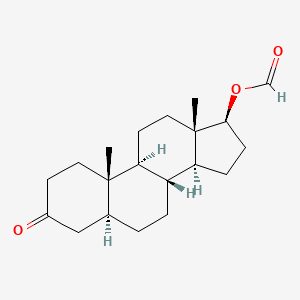

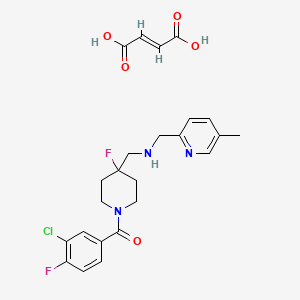
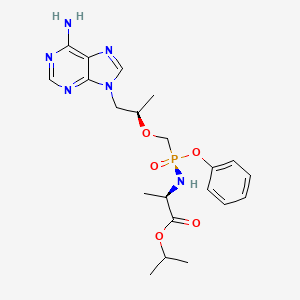
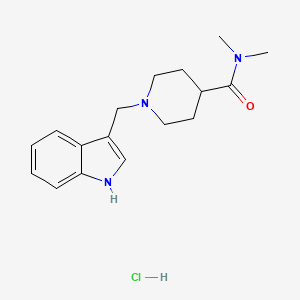

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)

